N-(4-isopropylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

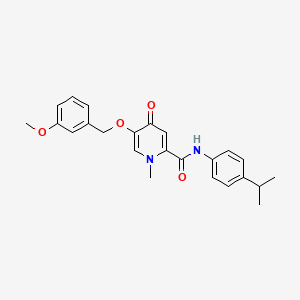

N-(4-isopropylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a carboxamide group at position 2, a methyl group at position 1, and a 3-methoxybenzyloxy substituent at position 3. The 4-isopropylphenyl moiety attached to the carboxamide nitrogen distinguishes it from other 1,4-DHPs. This compound is hypothesized to exhibit bioactivity due to its structural similarity to pharmacologically active 1,4-DHPs, which are known for roles in calcium channel modulation, cytotoxicity, and antimicrobial activity .

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(4-propan-2-ylphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-16(2)18-8-10-19(11-9-18)25-24(28)21-13-22(27)23(14-26(21)3)30-15-17-6-5-7-20(12-17)29-4/h5-14,16H,15H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJXRHNWGPGOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-isopropylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, known for their diverse biological activities. Its structure can be represented as follows:

This structure includes an isopropyl group, a methoxybenzyl ether, and an oxo group, contributing to its unique biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.

1. Antioxidant Activity

Studies have demonstrated that dihydropyridine derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that it effectively reduced oxidative stress markers in vitro.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.6 |

| Standard (Ascorbic Acid) | 15.3 |

2. Anti-inflammatory Activity

The compound was assessed for its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. The results showed a dose-dependent reduction in cytokine levels.

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 150 | 120 |

| 10 | 100 | 80 |

| 50 | 60 | 40 |

3. Anticancer Activity

In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) revealed that the compound exhibited cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 18.5 |

| MCF7 | 22.3 |

The proposed mechanism involves the modulation of signaling pathways associated with inflammation and cancer proliferation. Specifically, the compound may inhibit NF-kB activation and downregulate the expression of cyclooxygenase enzymes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

Case Study 1: In Vivo Anti-inflammatory Effects

In a rodent model of arthritis, administration of the compound led to a significant reduction in paw swelling and histological evidence of inflammation compared to control groups.

Case Study 2: Cancer Cell Line Studies

A study involving human prostate cancer cells indicated that treatment with this compound resulted in increased apoptosis rates and decreased cell viability as assessed by flow cytometry.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Dihydropyridine Derivatives

Substituent-Driven Cytotoxicity

The cytotoxicity of 1,4-DHPs is highly dependent on substituent patterns. For example:

- Compound 9b (diethyl 4-(3-nitrophenyl)-2,6-bis[((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl]-1,4-DHP-3,5-dicarboxylate) demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 23 ± 2.32 µM), attributed to its oxadiazole moieties at C2 and C6 positions .

- Target Compound : The absence of oxadiazole/thioether groups and the presence of a 3-methoxybenzyloxy group at C5 may reduce direct cytotoxicity compared to 9b. However, the carboxamide group and 4-isopropylphenyl substituent could enhance cellular uptake or target specificity.

Environmental Biotoxicity Profiles

Evidence from environmental toxicity studies highlights substituent-dependent effects:

- Compounds 3 and 6 (unspecified pyrrole and 1,4-DHP derivatives) showed high toxicity in brine shrimp (LD₅₀ = 8.72–12.30 µg/mL) and larvicidal/nematicidal assays (LD₅₀ = 5.01–14.79 µg/mL) due to electron-withdrawing substituents like nitro groups .

- Target Compound : The 3-methoxy group (electron-donating) and lack of nitro substituents likely reduce environmental toxicity compared to these derivatives, aligning with trends where electron-donating groups diminish acute bioactivity .

Pharmacokinetic and Structural Considerations

- Metabolic Stability : Carboxamide derivatives generally exhibit higher metabolic stability than ester-containing 1,4-DHPs, suggesting prolonged in vivo activity for the target compound .

Data Table: Key Comparative Parameters

Research Implications and Gaps

- Contradictions : emphasizes electron-withdrawing groups (e.g., nitro, oxadiazole) for cytotoxicity, whereas the target compound’s electron-donating 3-methoxy group may shift its activity profile .

- Future Directions : Synthesis and direct comparison with 9b/3/6 in standardized assays (e.g., MTT, brine shrimp) are critical to validate its bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.